6-(Ethanesulfonyl)pyridazin-3(2H)-one
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Overview
Description
6-(Ethylsulfonyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring with an ethylsulfonyl group at the 6-position and a keto group at the 3-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylsulfonyl)pyridazin-3(2H)-one typically involves the reaction of 2-diethoxyphosphoryl-4-oxoalkanoates with hydrazines. This two-step process begins with the formation of intermediate 4-diethoxyphosphoryl-4,5-dihydropyridazin-3(2H)-ones, which are then subjected to a Horner-Wadsworth-Emmons olefination of aldehydes to yield the desired pyridazinone .
Industrial Production Methods
Industrial production methods for 6-(Ethylsulfonyl)pyridazin-3(2H)-one are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-(Ethylsulfonyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the keto group or other substituents.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of 6-(Ethylsulfonyl)pyridazin-3(2H)-one include cerium ammonium nitrate (CAN) for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(Ethylsulfonyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Ethylsulfonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group and the keto group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
4,6-Disubstituted Pyridazin-3(2H)-ones: These compounds share a similar core structure but differ in the nature and position of substituents.
6-Aryl-pyridazin-3-amines: These compounds have an aryl group at the 6-position instead of an ethylsulfonyl group.
Uniqueness
6-(Ethylsulfonyl)pyridazin-3(2H)-one is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable scaffold for drug development and other applications.
Biological Activity
6-(Ethanesulfonyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, characterized by a pyridazine ring with an ethane sulfonyl group at the sixth position. This unique structure enhances its solubility and reactivity, making it a subject of interest in various biological studies. Research has revealed that derivatives of pyridazinones, including this compound, exhibit a range of biological activities, including anti-inflammatory, antihypertensive, and antimicrobial effects.
Chemical Structure and Properties
The chemical formula for this compound is C₇H₈N₂O₂S, with a molecular weight of 188.21 g/mol. The presence of the sulfonamide moiety allows for various chemical reactions, including oxidation and nucleophilic substitution.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound can modulate inflammatory responses, potentially through its interaction with specific receptors involved in immune response.
- Antihypertensive Effects : The compound has been linked to interactions with adrenergic receptors, suggesting its potential as an antihypertensive agent.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyridazinones can exhibit significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications at various positions on the pyridazine ring. A comparative analysis of similar compounds reveals distinct activity profiles based on structural variations:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Methylpyridazin-3(2H)-one | Methyl group at position 6 | Exhibits significant antihypertensive properties |
4-Aryl-6-(substituted phenyl)pyridazin-3(2H)-ones | Aryl substituents at position 4 | Known for anti-inflammatory effects |
5-(1-Piperazinyl) pyridazinones | Piperazine moiety linked at position 5 | Potent α1-adrenoceptor antagonists |
4,5-Dihydropyridazin-3(2H)-ones | Dihydro derivatives with various substitutions | Broad spectrum of biological activities |
The ethane sulfonyl substitution enhances solubility and may influence receptor interactions differently compared to other derivatives .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Studies : A study synthesized new derivatives which exhibited promising antimicrobial activities against E. coli and other pathogens. These findings suggest that modifications in the structure can enhance antibacterial properties .
- Anti-inflammatory Mechanisms : Research has demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in treating inflammatory diseases .
- Antihypertensive Effects : Investigations into the interaction of this compound with adrenergic receptors have shown potential in lowering blood pressure, positioning it as a candidate for antihypertensive therapy .
Properties
CAS No. |
62645-16-3 |
---|---|
Molecular Formula |
C6H8N2O3S |
Molecular Weight |
188.21 g/mol |
IUPAC Name |
3-ethylsulfonyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H8N2O3S/c1-2-12(10,11)6-4-3-5(9)7-8-6/h3-4H,2H2,1H3,(H,7,9) |
InChI Key |
VVYGZEYMANRKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NNC(=O)C=C1 |
Origin of Product |
United States |
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